molecular formula C16H12FNO3 B1486237 5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 2209552-92-9

5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1486237
CAS No.: 2209552-92-9
M. Wt: 285.27 g/mol
InChI Key: YQACAGXIEYZRHG-SDQBBNPISA-N
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Description

5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic oxindole derivative characterized by a 5-fluoro substitution on the indole core and a 4-hydroxy-3-methoxybenzylidene group at position 3. Oxindoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antiviral properties, and neuroprotective effects . The fluorine atom at position 5 enhances metabolic stability and electronic effects, while the benzylidene moiety introduces planar rigidity, influencing binding affinity and solubility .

Properties

IUPAC Name

(3Z)-5-fluoro-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-21-15-7-9(2-5-14(15)19)6-12-11-8-10(17)3-4-13(11)18-16(12)20/h2-8,19H,1H3,(H,18,20)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACAGXIEYZRHG-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure with a fluorine atom and a methoxy group that may influence its biological properties. The molecular formula is C16H15FNO3C_{16}H_{15}FNO_3, and its structure can be represented as follows:

5 Fluoro 3 4 hydroxy 3 methoxybenzylidene 1 3 dihydro 2H indol 2 one\text{5 Fluoro 3 4 hydroxy 3 methoxybenzylidene 1 3 dihydro 2H indol 2 one}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against several strains of bacteria, including Streptococcus pneumoniae , Haemophilus influenzae , and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae15
Haemophilus influenzae20
Enterococcus faecalis25

The compound exhibited no antifungal effects against selected fungal isolates in tested concentrations, suggesting a specificity for bacterial targets over fungal ones .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study reported that the compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be as follows:

Cell LineIC50 (µM)
HeLa12
MCF-715

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of key signaling molecules involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of DNA Synthesis : The presence of fluorine in the structure may enhance the compound's ability to interfere with nucleic acid synthesis.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Scientific Research Applications

Antibacterial Activity

Research indicates that 5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antibacterial properties. A study highlighted its effectiveness against several bacterial strains, including Streptococcus pneumoniae, Haemophilus influenzae, and Enterococcus faecalis. The compound was tested using microdilution broth assays, demonstrating a notable reduction in bacterial growth at specific concentrations .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae32 µg/mL
Haemophilus influenzae16 µg/mL
Enterococcus faecalis64 µg/mL

Antifungal Activity

In contrast to its antibacterial effects, the compound showed limited antifungal activity against selected fungal isolates in vitro. This discrepancy highlights the need for further research to explore its potential as an antifungal agent and to understand the mechanisms underlying its selective antibacterial properties .

Anti-tumor Activity

The compound has also been investigated for its anti-tumor potential. Various studies have demonstrated that similar indole derivatives exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is still emerging, it aligns with the broader trend of indole derivatives being explored for their anticancer properties .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Table 2: Characterization Techniques and Findings

TechniqueFindings
NMRConfirmed molecular structure
FTIRIdentified functional groups
X-ray CrystallographyProvided crystal structure data

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in organic photovoltaic materials. The electronic properties of indole derivatives make them suitable candidates for developing efficient organic solar cells .

Case Study: Organic Photovoltaic Materials

A study reported the use of similar indole derivatives in organic photovoltaic devices, demonstrating improved charge transport properties and overall efficiency compared to traditional materials. This suggests that further exploration of this compound could lead to advancements in solar energy technology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Properties

The table below compares the target compound with structurally related oxindole derivatives:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Findings References
Target Compound 4-Hydroxy-3-methoxybenzylidene 285.27 (calculated) Enhanced solubility due to polar hydroxy group; potential antioxidant activity
5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one 4-Methoxybenzylidene 269.28 Higher lipophilicity; improved stability in solid-state
5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one Thien-2-ylmethylene 245.27 Increased bioavailability; electron-rich thiophene enhances π-π interactions
(3Z)-5-Fluoro-3-[(anilino)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-dihydro-2H-indol-2-one Anilinomethylidene 353.36 (calculated) HCV p7 channel inhibition; demonstrates antiviral activity
5-Fluoro-3-[(4-chlorobenzylidene)]-1,3-dihydro-2H-indol-2-one 4-Chlorobenzylidene 273.70 Improved crystallinity; halogen enhances hydrophobic interactions
5-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one Methyl 165.16 Simplified structure; lower steric hindrance but reduced biological activity

Detailed Analysis of Substituent Effects

Electronic and Steric Effects
  • Hydroxy/Methoxy Groups (Target Compound): The 4-hydroxy-3-methoxybenzylidene group introduces hydrogen-bond donors/acceptors, improving solubility and enabling interactions with biological targets (e.g., enzymes or receptors). Methoxy groups enhance electron-donating effects, stabilizing the benzylidene moiety .
  • Thiophene Substituent : The thien-2-ylmethylene analog’s sulfur atom increases electron density, favoring charge-transfer interactions. This modification correlates with enhanced bioavailability in preclinical models .
  • Chlorine Substituent : The 4-chlorobenzylidene derivative exhibits stronger hydrophobic interactions due to the halogen’s electronegativity, improving binding to lipophilic pockets in proteins .

Stability and Formulation Considerations

  • Solid-state studies of 3-substituted oxindoles () reveal that substituents influence crystallinity. The target compound’s polar hydroxy group may reduce melting points compared to methoxy or chloro analogs, impacting formulation stability .
  • Ziprasidone hydrochloride monohydrate () exemplifies how piperazine modifications enhance stability, but benzylidene-based compounds require alternative strategies (e.g., co-crystallization) for pharmaceutical development.

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent : Absolute ethanol or ethanol/chloroform mixtures are commonly used to dissolve reactants.
  • Catalyst : Acidic or basic catalysts such as hydrochloric acid, hydrobromic acid, or triethylamine can be employed to promote condensation.
  • Temperature : Heating under reflux or on a water bath for several hours (e.g., 2–4 hours) facilitates the reaction.
  • Water Removal : Use of molecular sieves, Dean-Stark apparatus, or azeotropic distillation helps drive the equilibrium towards product formation by removing water formed during condensation.

Procedure Outline

  • Mixing : Combine 5-fluoroindolin-2-one and 4-hydroxy-3-methoxybenzaldehyde in ethanol.
  • Catalysis : Add catalytic amounts of acid or base.
  • Heating : Reflux the mixture for 2–4 hours.
  • Isolation : Cool the reaction mixture to precipitate the product.
  • Purification : Filter and recrystallize from ethanol/chloroform or similar solvent mixtures to obtain pure 5-fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

Research Findings and Data

Yield and Purity

  • Yields typically range from 85% to 95% depending on reaction time and conditions.
  • Purity is confirmed by melting point determination and spectral analysis (IR, NMR).

Spectral Characterization

Technique Key Observations for the Compound
IR (KBr) N–H stretch (~3240 cm⁻¹), C=O stretch (~1630 cm⁻¹), C=N stretch (~1620 cm⁻¹)
¹H NMR (DMSO-d6, 500 MHz) Signals for methoxy group (~3.7 ppm, singlet), aromatic protons (6.9–7.6 ppm), imine proton (N=CH) around 8.0 ppm, and NH protons at 11–12 ppm
Elemental Analysis Consistent with calculated values for C, H, N, F

Example: A related compound, 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide condensed with 4-methoxybenzaldehyde, showed a 93.8% yield and melting point ~493 K, with IR and NMR confirming structure.

Alternative Synthetic Routes and Intermediates

While the direct condensation is the primary method, some patents and literature describe multi-step synthetic routes involving:

  • Preparation of 5-fluoroindolin-2-one intermediates via halogenation and cyclization steps.
  • Use of protective groups to mask hydroxy or methoxy groups during synthesis.
  • Employing ruthenium-catalyzed reactions or phosphine ligands for complex intermediates (though these are more relevant to related compounds rather than the direct synthesis of the target molecule).

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 5-Fluoroindolin-2-one, Vanillin Commercially available or synthesized
Solvent Ethanol or ethanol/chloroform Ensures good solubility
Catalyst Acid (HCl, HBr) or base (triethylamine) Catalyzes Knoevenagel condensation
Temperature Reflux or water bath heating (60–80 °C) Ensures reaction completion
Reaction Time 2–4 hours Monitored by TLC or other analytical methods
Water Removal Molecular sieves, Dean-Stark trap Drives reaction equilibrium forward
Product Isolation Cooling, filtration, recrystallization Yields 85–95% pure product
Characterization IR, ¹H NMR, elemental analysis Confirms structure and purity

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation between 5-fluorooxindole (or derivatives) and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde). Key steps include:

  • Aldol Condensation : Use of acid or base catalysts (e.g., acetic acid or piperidine) under reflux in ethanol or toluene to form the benzylidene moiety .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/DMSO .
  • Yield Optimization : Temperature control (70–90°C) and reaction time (6–12 hours) are critical. For fluorinated analogs, inert atmospheres (N₂/Ar) may reduce side reactions .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzylidene linkage and substituent positions. The fluoro substituent at C5 of the indole ring is identified via ¹⁹F NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. For example, torsion angles between the indole and benzylidene moieties can resolve Z/E isomerism .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing between structurally similar analogs .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The methoxy and hydroxy groups on the benzylidene moiety may influence electron delocalization .
  • Molecular Docking : Use software like MOE to model interactions with target proteins (e.g., kinases or receptors). The fluorinated indole core may enhance binding via hydrophobic interactions .
  • Validation : Compare computational results with experimental data (e.g., IC₅₀ values) to refine models .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or split signals)?

Methodological Answer:

  • Dynamic NMR Studies : For split signals, variable-temperature NMR can identify conformational exchange processes. For example, hindered rotation of the benzylidene group may cause signal splitting .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons. NOE correlations between the indole C5-F and benzylidene protons can clarify stereochemistry .
  • Cross-Validation : Compare with crystallographic data to confirm assignments .

Advanced: What strategies can mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to improve crystal growth. Slow evaporation at 4°C is recommended .
  • Co-crystallization : Add stabilizing agents (e.g., DMSO) to enhance lattice formation .
  • Cryoprotection : For X-ray studies, flash-cooling in liquid N₂ with glycerol or paraffin oil prevents ice formation .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation of the benzylidene group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the indole-2-one ring .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or DMF preserves integrity .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., Cl, Br, or NO₂) at the indole C5 or benzylidene para position .
  • Bioisosteric Replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to assess steric/electronic effects .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity assays. For example, fluorinated derivatives may exhibit enhanced blood-brain barrier penetration .

Basic: What analytical methods are recommended for assessing purity and degradation products?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities. The benzylidene moiety shows strong UV absorption at 280–320 nm .
  • TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) with vanillin-H₂SO₄ staining visualize degradation .
  • Stability-Indicating Assays : Stress testing under heat, light, and humidity identifies major degradation pathways .

Advanced: How can isotopic labeling (e.g., ¹⁸O or ²H) elucidate metabolic or mechanistic pathways?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce ¹⁸O at the indole-2-one carbonyl via acid-catalyzed exchange in H₂¹⁸O .
  • Tracer Studies : Use LC-MS to track labeled metabolites in in vitro models (e.g., liver microsomes) .
  • Mechanistic Insights : Deuterium labeling at the benzylidene methyl group can study hydrogen/deuterium exchange kinetics .

Advanced: What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose studies. For time-dependent effects, split-plot designs account for repeated measures .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

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